3-(1-(p-Chlorophenoxy)cyclohexylcarbonyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid
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Overview
Description
3-(1-(p-Chlorophenoxy)cyclohexylcarbonyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid is a complex organic compound that features a thiazolidine ring, a cyclohexylcarbonyl group, and a p-chlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(p-Chlorophenoxy)cyclohexylcarbonyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid typically involves multiple steps:
Formation of p-Chlorophenoxyacetic Acid: This can be synthesized by reacting p-chlorophenol with chloroacetic acid under basic conditions.
Cyclohexylcarbonylation: The p-chlorophenoxyacetic acid is then reacted with cyclohexylcarbonyl chloride in the presence of a base such as pyridine to form the cyclohexylcarbonyl derivative.
Thiazolidine Ring Formation: The final step involves the reaction of the cyclohexylcarbonyl derivative with 5,5-dimethyl-2-thioxo-4-thiazolidinecarboxylic acid under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(1-(p-Chlorophenoxy)cyclohexylcarbonyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the p-chlorophenoxy group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(1-(p-Chlorophenoxy)cyclohexylcarbonyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(1-(p-Chlorophenoxy)cyclohexylcarbonyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It could modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic Acid: Similar structure but lacks the cyclohexylcarbonyl and thiazolidine moieties.
Chlorphenesin: Contains a phenoxy group but differs in the rest of the structure.
p-Chlorophenoxyisobutyric Acid: Similar phenoxy group but different overall structure and properties.
Uniqueness
3-(1-(p-Chlorophenoxy)cyclohexylcarbonyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid is unique due to its combination of a thiazolidine ring, cyclohexylcarbonyl group, and p-chlorophenoxy moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
74007-97-9 |
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Molecular Formula |
C19H24ClNO4S |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
3-[1-(4-chlorophenoxy)cyclohexanecarbonyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C19H24ClNO4S/c1-18(2)15(16(22)23)21(12-26-18)17(24)19(10-4-3-5-11-19)25-14-8-6-13(20)7-9-14/h6-9,15H,3-5,10-12H2,1-2H3,(H,22,23) |
InChI Key |
RAXLZMWZQCBDDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(CS1)C(=O)C2(CCCCC2)OC3=CC=C(C=C3)Cl)C(=O)O)C |
Origin of Product |
United States |
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